molecular formula C15H18F3NO2 B580891 tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1257855-77-8

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B580891
M. Wt: 301.309
InChI Key: OIHPOPICHOVJKP-UHFFFAOYSA-N
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Description

This compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The “tert-Butyl” part suggests a tertiary butyl group (a carbon atom attached to three other carbon atoms). The “7-(trifluoromethyl)” part suggests a trifluoromethyl group (a carbon atom attached to three fluorine atoms) at the 7th position of the isoquinoline ring. The “3,4-dihydroisoquinoline-2(1H)-carboxylate” part suggests a partially saturated isoquinoline ring (a type of heterocyclic aromatic ring) with a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group) at the 2nd position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, which is a type of heterocyclic aromatic ring. The tert-butyl and trifluoromethyl groups would be attached to this ring, likely adding steric bulk and influencing the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoquinoline ring, the tert-butyl group, and the trifluoromethyl group. The isoquinoline ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The trifluoromethyl group might be involved in radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoquinoline ring might contribute to its aromaticity and stability. The tert-butyl and trifluoromethyl groups might influence its solubility in different solvents .

Scientific Research Applications

  • Tert-butoxycarbonylation Reagent : "1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI)" is used as a tert-butoxycarbonylation reagent for acidic substrates like phenols, amines, and carboxylic acids, offering high yield and chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006).

  • Chemical Transformations : "tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate" undergoes reactions with maleic anhydride to form complex compounds useful in organic synthesis (Moskalenko & Boev, 2014).

  • Cascade Reactions : tert-Butyl compounds are involved in cascade reactions forming complex structures, such as tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).

  • Antitumor Antibiotic Synthesis : "6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid" is a key intermediate in synthesizing antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

  • Enzyme Inhibition : tert-Butyl groups have been used in the synthesis of quinazoline antifolates inhibiting thymidylate synthase, which are potential therapeutics (Pawełczak et al., 1989).

  • Tandem Nucleophilic Addition and Cyclization : These compounds are useful in tandem nucleophilic addition and cyclization reactions, offering a concise and efficient synthesis of 1,2-dihydroisoquinolines (Obika et al., 2007).

  • Oxidation Coupling : They participate in oxidation coupling processes to prepare various quinoxaline-3-carbonyl compounds (Xie et al., 2019).

  • Annulation Reactions : These compounds undergo annulation reactions, providing an expedient access to medicinally important isoquinoline heterocycles (Li & Yang, 2005).

Future Directions

The study of isoquinoline derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This compound, with its unique combination of functional groups, could be of interest for future research .

properties

IUPAC Name

tert-butyl 7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)19-7-6-10-4-5-12(15(16,17)18)8-11(10)9-19/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHPOPICHOVJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724452
Record name tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

1257855-77-8
Record name tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org

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